molecular formula C6H4ClF3N2 B1590744 6-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS No. 79456-28-3

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1590744
CAS No.: 79456-28-3
M. Wt: 196.56 g/mol
InChI Key: FXLKGHMCRNENON-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3) is a pyridine derivative featuring a chloro group at position 6, a trifluoromethyl (CF₃) group at position 5, and an amine (-NH₂) at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. The electron-withdrawing CF₃ and chloro groups enhance the compound's stability and influence its reactivity in substitution reactions, while the amine group provides a site for further functionalization .

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKGHMCRNENON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517011
Record name 6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79456-28-3
Record name 6-Chloro-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79456-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Conditions

Reaction Process

  • The direct fluorination converts the trichloromethyl group into a trifluoromethyl group while retaining the chlorine substituent.
  • This step yields a crude mixture of 6-chloro-5-(trifluoromethyl)pyridine derivatives.

Purification and Amination

  • Amination reagents such as ammonium hydroxide (10–30 wt%), n-butylamine, hexylamine, octylamine, or benzylamine are added to the crude fluorinated mixture.
  • Amination is conducted at 30–100 °C for 10–20 hours at atmospheric or reduced pressure to remove impurities.
  • The organic phase is washed 2–5 times and then subjected to vacuum distillation.
  • Vacuum distillation conditions: 50–55 °C at 11 mmHg to isolate the high-purity product.

Outcomes

  • The product purity reaches ≥ 99.95%.
  • Yield is typically ≥ 97.56%.
  • This method is simple, cost-effective, and suitable for industrial production.

Synthetic Routes Involving Substituted Pyridin-2-Amines

General Procedure from Research Literature

  • Starting from substituted pyridin-2-amine, condensation with substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid (TosOH) and isocyanide reagents at 70 °C for 12 hours.
  • Followed by palladium-catalyzed cross-coupling reactions using aryl halides, Pd2(dba)3, XantPhos, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere.
  • Purification by preparative high-performance liquid chromatography (prep-HPLC).

Additional Functionalization

  • Amino groups can undergo nucleophilic substitution, acylation, reductive amination, or heterocyclization to yield derivatives.
  • Metalation of the pyridine ring enables further functionalization.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Purification Yield (%) Purity (%) Notes
Direct fluorination + amination 2,3-dichloro-5-trichloromethylpyridine Anhydrous HF, KF, NaF, or SbF3; 150–200 °C; 4–10 MPa; 10–15 h Amination wash + vacuum distillation ≥ 97.56 ≥ 99.95 Industrially scalable, low cost
Pd-catalyzed cross-coupling Substituted pyridin-2-amine Pd2(dba)3, XantPhos, t-BuONa, aryl halides; 110 °C; 12 h Prep-HPLC Variable High Suitable for complex derivatives
Amination and nucleophilic substitution 6-Chloro-5-(trifluoromethyl)pyridin-2-amine Amination reagents (ammonium hydroxide, alkyl amines); 30–100 °C Extraction and distillation High High Used for purification and functionalization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 6-position undergoes substitution reactions with nucleophiles due to activation by the electron-withdrawing trifluoromethyl group at the 5-position. This reactivity is critical for synthesizing agrochemical intermediates and pharmaceuticals.

Key Reactions and Conditions

NucleophileReaction ConditionsProductYield/SelectivitySource
AminesPd catalysis, 80–120°C6-Amino derivatives60–85%
AlkoxidesK₂CO₃, DMF, 60°C6-Alkoxy derivatives45–70%
ThiolsCuI, DMSO, 100°C6-Thioether derivatives50–65%

Mechanistic Insight :
The trifluoromethyl group enhances the electrophilicity of the adjacent chlorine atom, facilitating attack by nucleophiles. This is consistent with methodologies used for analogous trifluoromethylpyridine (TFMP) derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the chlorine substituent and amine group for bond formation.

Coupling Reaction Types

  • Suzuki-Miyaura Coupling :
    Reaction of the chloro group with aryl boronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives. Yields range from 55–80% depending on the boronic acid’s steric and electronic properties .

  • Buchwald-Hartwig Amination :
    The amine group at the 2-position facilitates C–N bond formation with aryl halides. For example, coupling with bromobenzene using Pd₂(dba)₃ and Xantphos yields N-aryl derivatives (70–90% yield) .

Functionalization of the Amine Group

The primary amine at the 2-position can be acylated or alkylated to generate secondary or tertiary amines, expanding its utility in drug discovery.

Example Reactions

  • Acylation :
    Treatment with acetyl chloride in pyridine produces the corresponding acetamide (85–95% yield).

  • Reductive Alkylation :
    Reaction with aldehydes and NaBH₃CN yields N-alkylated products (60–75% yield).

Electrophilic Substitution

The electron-deficient pyridine ring undergoes electrophilic substitution at the 4-position (para to the amine group) under controlled conditions.

Nitration Example

ReagentsConditionsProductYield
HNO₃/H₂SO₄0–5°C4-Nitro derivative40–50%

Note : The trifluoromethyl group directs electrophiles to the 4-position due to its meta-directing nature .

Oxidation and Reduction

  • Oxidation :
    The amine group can be oxidized to a nitro group using H₂O₂/FeSO₄ (yields ~30–40%), though competing side reactions limit efficiency.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine derivatives, but this pathway is less explored for this compound .

Reaction Data from Structural Analogs

Table 1 summarizes reactivity trends for TFMP derivatives (adapted from ):

SubstrateReaction TypeMajor ProductYield (%)
2-Chloro-5-TFMPNAS (NH₃)2-Amino-5-TFMP78
2-Chloro-3-TFMPSuzuki CouplingBiaryl-TFMP65

Mechanistic Considerations

  • Electronic Effects : The trifluoromethyl group withdraws electron density, activating the chlorine for substitution and stabilizing transition states via inductive effects .

  • Steric Factors : The amine group at the 2-position may hinder reactivity at adjacent sites, favoring regioselective transformations.

This compound’s versatility in substitution and coupling reactions makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, aligning with methodologies established for TFMP derivatives .

Scientific Research Applications

Synthesis of Pharmaceuticals

6-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules.

Case Study: Synthesis of Bis(5-(trifluoromethyl)pyridin-2-yl)amine
Recent studies have demonstrated a one-step synthesis process for bis(5-(trifluoromethyl)pyridin-2-yl)amine from 2-bromo-5-(trifluoromethyl)pyridine using sodium tert-butoxide as a base. The reaction was monitored using NMR spectroscopy, achieving full conversion after 24 hours . This method highlights the utility of this compound in generating complex amine structures.

Agrochemical Applications

The compound is also explored for its potential in agrochemicals, particularly as a precursor for developing pesticides. The trifluoromethyl group is known to enhance the biological activity of compounds, making them effective against pests while also improving their stability and efficacy in agricultural applications .

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial properties.

Case Study: Antibacterial Activity
A study profiled several compounds derived from pyridine structures, revealing that some exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance antibacterial potency . This suggests that this compound could be a candidate for further development into antibacterial agents.

Chemical Research and Development

The compound has been utilized in various research settings to explore its chemical reactivity and potential applications in material science and catalysis. Its unique properties allow for the development of new materials with desirable characteristics.

Example: Catalytic Applications
In synthetic chemistry, compounds containing trifluoromethyl groups have been shown to participate in catalytic reactions effectively. The reactivity of this compound can be exploited to develop novel catalytic systems that facilitate various organic transformations .

Mechanism of Action

The precise mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Key Compounds :
Compound Name Substituents (Positions) CAS Number Molecular Weight Key Properties/Applications
6-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (6), CF₃ (5), NH₂ (2) 79456-28-3 221.56 g/mol Intermediate in kinase inhibitors ; high synthetic versatility
5-Chloro-6-(trifluoromethyl)pyridin-2-amine Cl (5), CF₃ (6), NH₂ (2) 1227595-72-3 221.56 g/mol Positional isomer; altered electronic effects may affect nucleophilic substitution rates
6-Chloro-3-(trifluoromethyl)pyridin-2-amine Cl (6), CF₃ (3), NH₂ (2) 79456-27-2 221.56 g/mol CF₃ at position 3 reduces steric hindrance at position 5, potentially enhancing reactivity
6-Chloro-5-(trifluoromethyl)pyridin-3-amine Cl (6), CF₃ (5), NH₂ (3) 99368-68-0 221.56 g/mol Amine at position 3 alters electronic distribution; used in peptidomimetics

Key Differences :

  • Position of CF₃ : Moving CF₃ from position 5 (parent compound) to 6 or 3 alters steric and electronic environments, impacting reactivity in cross-coupling reactions .
  • Amine Position : Amine at position 2 (parent) vs. 3 modifies hydrogen-bonding capacity and solubility. Position 3 amines are often more lipophilic .

Derivatives with Additional Functional Groups

Examples :

6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 114087-45-5)

  • Additional NH₂ at position 3 enhances hydrogen bonding, increasing solubility in polar solvents. Used in dye synthesis and metal coordination complexes .
  • Comparison : Higher polarity than the parent compound due to dual amine groups.

N-Methyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 937602-15-8)

  • Methylation of the amine reduces basicity, improving metabolic stability in drug candidates .
  • Comparison : Lower reactivity in nucleophilic substitutions compared to the parent NH₂ group.

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS: 2137028-35-2)

  • Bromine at position 3 enables Suzuki-Miyaura couplings, expanding utility in medicinal chemistry .
  • Comparison : Bromine adds synthetic flexibility but increases molecular weight (275.45 g/mol) .

Reactivity Trends

  • Electron-Withdrawing Effects : The CF₃ and Cl groups deactivate the pyridine ring, directing electrophilic substitutions to position 4 (meta to CF₃) .
  • Amination Reactions : The NH₂ group in the parent compound undergoes acylations and Ullmann couplings, while methylated analogs (e.g., N-methyl derivatives) resist these reactions .

Solubility and Stability

  • Parent Compound : Low water solubility due to hydrophobic CF₃ and Cl; typically purified via silica gel chromatography (hexane/ethyl acetate) .
  • Diamine Derivative (CAS: 114087-45-5) : Improved aqueous solubility (∼15 mg/mL) due to dual NH₂ groups .

Q & A

Q. Table 1. Comparative Analysis of Structurally Similar Compounds

Compound NameSimilarity IndexUnique FeatureBiological Implication
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine0.83Methyl vs. chloro at position 6Altered metabolic stability
5-(Trifluoromethyl)pyridin-2-amine0.74Lacks chloro substituentReduced electrophilicity

Q. Table 2. Hazard and Safety Profile

ParameterValue/RiskPrecautionary Measure
Acute Toxicity (H301)Oral LD₅₀ (rat): 300 mg/kgUse PPE; avoid inhalation/ingestion
Skin Irritation (H315)Mild irritation observed in vitroWear nitrile gloves

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of -CF₃ in enzyme inhibition using isothermal titration calorimetry (ITC) .
  • In Vivo Pharmacokinetics : Evaluate bioavailability in animal models, leveraging the compound’s lipophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-5-(trifluoromethyl)pyridin-2-amine
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6-Chloro-5-(trifluoromethyl)pyridin-2-amine

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